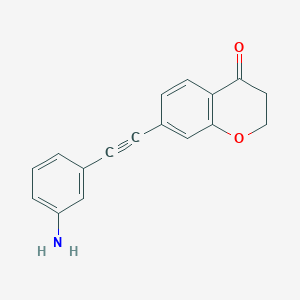
7-((3-Aminophenyl)ethynyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((3-Aminophenyl)ethynyl)chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one framework consists of a benzene ring fused to a dihydropyranone ring, making it a crucial building block in medicinal chemistry .
Méthodes De Préparation
The synthesis of 7-((3-Aminophenyl)ethynyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Analyse Des Réactions Chimiques
7-((3-Aminophenyl)ethynyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, aqueous sodium hydroxide, and potassium carbonate . Major products formed from these reactions include 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one and 3-aryloxypropanenitriles .
Applications De Recherche Scientifique
7-((3-Aminophenyl)ethynyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for designing novel compounds with significant biological activities. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . It is also used in the treatment of bronchial asthma and as a bleaching agent in photosynthesis .
Mécanisme D'action
The mechanism of action of 7-((3-Aminophenyl)ethynyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and act as an antioxidant .
Comparaison Avec Des Composés Similaires
7-((3-Aminophenyl)ethynyl)chroman-4-one can be compared with other chroman-4-one derivatives, such as flavanones, isoflavones, and spirochromanones. These compounds share a similar chroman-4-one framework but differ in their substituents and biological activities . For instance, flavanones exhibit significant antibacterial activity, while isoflavones are known for their estrogenic inhibitor properties .
Propriétés
Formule moléculaire |
C17H13NO2 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
7-[2-(3-aminophenyl)ethynyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H13NO2/c18-14-3-1-2-12(10-14)4-5-13-6-7-15-16(19)8-9-20-17(15)11-13/h1-3,6-7,10-11H,8-9,18H2 |
Clé InChI |
MAJPFCYXZUVUJK-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C=CC(=C2)C#CC3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


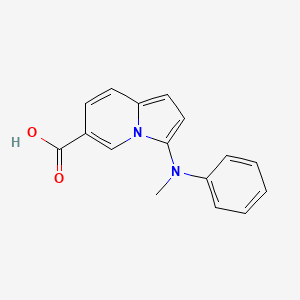

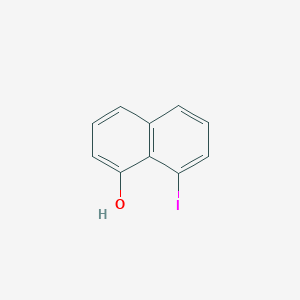

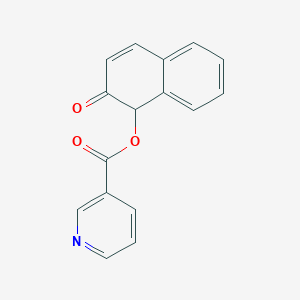
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)

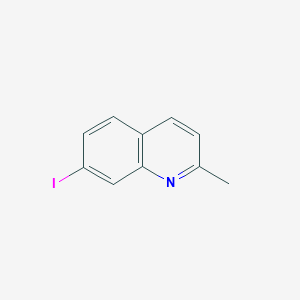
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)




